molecular formula C21H27ClN4OS B2501838 N-(4-chlorophenethyl)-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1421442-39-8

N-(4-chlorophenethyl)-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2501838
CAS No.: 1421442-39-8
M. Wt: 418.98
InChI Key: QQHLCTFINJPBJX-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27ClN4OS and its molecular weight is 418.98. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

  • N-(4-chlorophenethyl)-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide derivatives have been studied for their antibacterial and antifungal activities. One study synthesized novel heterocyclic compounds incorporating sulphamido moiety, which showed significant antibacterial and antifungal properties (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Anticonvulsant Properties

  • A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, aiming to evaluate their potential as anticonvulsant agents. The compounds demonstrated moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Structural and Crystallographic Studies

Antimicrobial and Antitubercular Activities

  • Research has been conducted on pyrimidine-azitidinone analogues and their antimicrobial and antitubercular activities. These studies synthesized compounds and evaluated their efficacy against bacterial and fungal strains, including mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Radioligand Imaging Applications

  • The compound's derivatives have been explored for their potential in radioligand imaging, particularly in positron emission tomography (PET) applications. One study focused on the synthesis of selective radioligands for imaging the translocator protein with PET (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Inhibitory Activities Against Bacterial Resistance

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4OS/c1-15-11-16(2)13-26(12-15)19-8-10-24-21(25-19)28-14-20(27)23-9-7-17-3-5-18(22)6-4-17/h3-6,8,10,15-16H,7,9,11-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHLCTFINJPBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC=C2)SCC(=O)NCCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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